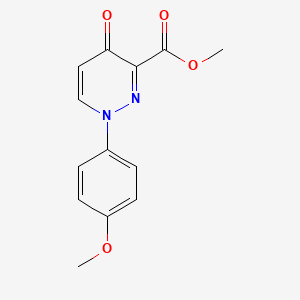
Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is a heterocyclic compound with significant potential in various fields of scientific research This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate may have a similar mechanism of action.
Mode of Action
It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways and have downstream effects on these biological processes.
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . This suggests that this compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .
Action Environment
The action of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other molecules . This suggests that the action of this compound may also be influenced by similar environmental factors.
生化分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying stability, degradation rates, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate at different dosages in animal models have not been reported . Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound exhibits potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
相似化合物的比较
Similar Compounds
- Methyl 1-(4-methoxyphenyl)-5-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate stands out due to its unique combination of a pyridazine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
methyl 1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-5-3-9(4-6-10)15-8-7-11(16)12(14-15)13(17)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYSJOVSRGPKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)

![8-(2-bromobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)
![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)
![1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687710.png)
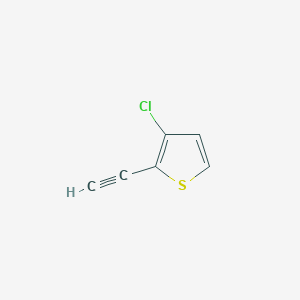
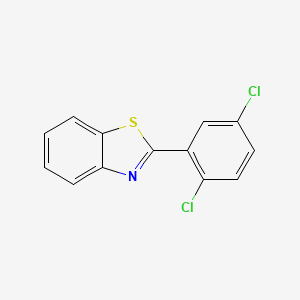
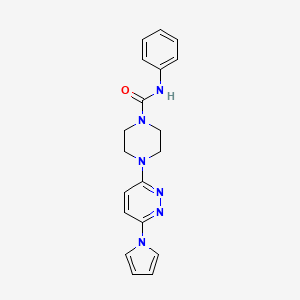

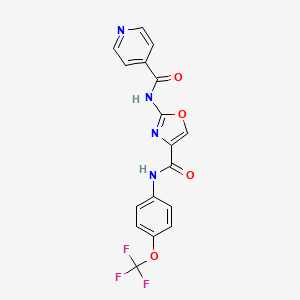
![4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2687716.png)
